Dextromethorphan-d3 is a deuterated derivative of dextromethorphan, an antitussive agent widely used in cough suppressants. The incorporation of deuterium atoms into the molecular structure enhances its stability and allows for more precise pharmacokinetic studies. This compound is particularly valuable in research settings, where it aids in tracing and analyzing drug metabolism.
Dextromethorphan-d3 is synthesized from dextromethorphan through various chemical processes that introduce deuterium into the molecule. The primary methods include hydrogen-deuterium exchange and the use of deuterated reagents during synthesis. These processes are critical for producing high-purity compounds suitable for scientific research.
Dextromethorphan-d3 belongs to the class of synthetic organic compounds known as morphinans, specifically categorized as a tertiary amine. It is primarily utilized in pharmacological research due to its role as a stable isotope-labeled compound.
The synthesis of dextromethorphan-d3 typically involves several key methods:
The synthesis often begins with commercially available dextromethorphan hydrobromide, which undergoes specific reaction conditions to yield the desired deuterated product. For instance, heating with hydrobromic acid can facilitate the demethylation process necessary for further modifications .
The molecular formula of dextromethorphan-d3 is C18H23D3NO, indicating that three hydrogen atoms have been replaced by deuterium. The structural representation includes a morphinan backbone with specific functional groups that contribute to its pharmacological activity.
Dextromethorphan-d3 can participate in various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. These reactions are essential for exploring the compound's metabolic pathways and interactions .
Dextromethorphan acts primarily on the central nervous system by inhibiting the reuptake of neurotransmitters such as serotonin and acting as an antagonist at N-methyl-D-aspartate receptors. The presence of deuterium does not significantly alter this mechanism but allows researchers to track its pharmacokinetics more accurately due to the isotopic labeling.
The mechanism involves binding to various receptors in the brain, leading to reduced cough reflexes without significant sedative effects at therapeutic doses. Studies utilizing dextromethorphan-d3 help elucidate these interactions by providing a stable isotope for tracing within biological systems .
Dextromethorphan-d3 has several significant applications in scientific research:
Dextromethorphan-d3 (C₁₈H₂₂D₃NO) is a deuterated analog of the morphinan-class antitussive dextromethorphan (C₁₈H₂₅NO), where three hydrogen atoms (protium) at the N-methyl group (–CH₃) are replaced by deuterium atoms (–CD₃) [3] [6]. This isotopic labeling occurs at metabolically vulnerable sites, specifically targeting positions influencing oxidative N-demethylation—a primary metabolic pathway mediated by cytochrome P450 (CYP) enzymes [1] [5]. The molecular weight increases from 271.40 g/mol (dextromethorphan) to 274.42 g/mol (dextromethorphan-d3), a mass shift detectable via mass spectrometry techniques [3] [4]. The core structure retains the 3-methoxy-17-methylmorphinan skeleton, ensuring bioisosterism with the non-deuterated parent compound while enabling precise tracking of metabolic fate in biological matrices [4] [6].
Property | Dextromethorphan | Dextromethorphan-d3 |
---|---|---|
CAS Number | 125-71-3 | 524713-56-2 |
Molecular Formula | C₁₈H₂₅NO | C₁₈H₂₂D₃NO |
Molecular Weight (g/mol) | 271.40 | 274.42 |
Isotopic Substitution Site | None | N-methyl group (–CD₃) |
The deuterium kinetic isotope effect (DKIE) governs the altered stability of dextromethorphan-d3. Deuterium forms a stronger C–D bond (dissociation energy ≈ 337 kJ/mol) compared to C–H (≈ 338 kJ/mol), requiring higher activation energy for cleavage [5]. This reduces the rate of metabolic oxidation at the N-CD₃ site, where deuterium substitution targets CYP-mediated N-demethylation—a dominant pathway generating inactive metabolites. In vitro hepatic microsomal studies demonstrate twice the metabolic stability for dextromethorphan-d3 compared to dextromethorphan, attributable to a DKIE value (kH/kD) of 2–5 for this reaction [1] [5]. In vivo murine pharmacokinetic analyses confirm this, showing a 2.4-fold increase in systemic exposure (AUC) for dextromethorphan-d3 when co-administered with the CYP2D6 inhibitor bupropion [1]. This deuteration strategy minimizes first-pass metabolism, enhances bioavailability, and reduces the formation of neuroactive metabolites like dextrorphan (a potent NMDA receptor antagonist linked to side effects) [1] [4].
Deuteration induces minimal changes to bulk physicochemical properties due to deuterium’s similarity to protium in van der Waals radius and electronegativity. Key comparisons include:
Parameter | Dextromethorphan | Dextromethorphan-d3 | Functional Implication |
---|---|---|---|
Molecular Weight | 271.40 g/mol | 274.42 g/mol | Detectable via mass spectrometry |
log P | ~3.9 | ~3.894 | Similar membrane permeability |
pKa | ~9.0 | ~9.0 | Identical ionization profile |
Metabolic Stability (t₁/₂) | Low | 2× higher | Enhanced bioavailability |
Deuteration does not significantly alter aqueous solubility or partitioning behavior. Experimental data from UPLC-MS/MS bioanalytical workflows show:
The retention of these properties underscores deuteration’s role as a stealth modification: it enhances metabolic stability without perturbing passive diffusion, solubility, or analytical detectability. This allows dextromethorphan-d3 to serve dual roles as a bioanalytical internal standard and a therapeutic candidate with optimized pharmacokinetics [3] [4] [6].
Compound Name | Role/Relevance |
---|---|
Dextromethorphan-d3 | Primary subject; deuterated NMDA receptor modulator |
Dextromethorphan | Non-deuterated parent compound |
Dextrorphan | Neuroactive metabolite of dextromethorphan |
Bupropion | CYP2D6 inhibitor used in combination studies |
Quinidine | Comparator CYP2D6 inhibitor |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7